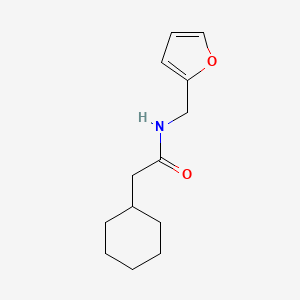![molecular formula C19H22N2O2S B5849853 N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5849853.png)
N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide, also known as BPTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It belongs to the class of amides and is synthesized using a specific method.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide involves the inhibition of specific enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a vital role in the nervous system. By inhibiting these enzymes, N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide can increase the levels of acetylcholine, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide has been shown to have various biochemical and physiological effects, including improving cognitive function and memory, reducing inflammation, and protecting against oxidative stress. It has also been shown to have potential anticancer properties, making it a promising drug candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide in lab experiments is its potent inhibitory activity against specific enzymes, making it a valuable tool for studying the mechanisms of these enzymes. However, the complex synthesis method and high cost of N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide may limit its use in some lab experiments.
Orientations Futures
There are several future directions for the research and development of N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide. One potential direction is to further investigate its potential applications in cancer treatment. Another direction is to explore its potential as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research could focus on optimizing the synthesis method of N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide to improve its purity and reduce its cost.
Conclusion:
In conclusion, N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent inhibitory activity against specific enzymes makes it a valuable tool for studying the mechanisms of these enzymes. Further research and development of N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide could lead to the discovery of new drugs for the treatment of various diseases.
Méthodes De Synthèse
N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide is synthesized using a specific method that involves the reaction of tert-butyl 3-aminobenzoate with phenylthioacetic acid followed by the addition of thionyl chloride. The resulting compound is then reacted with aniline to form N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide. The overall synthesis method is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against certain enzymes, making it a potential drug candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
N-tert-butyl-3-[(2-phenylsulfanylacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-19(2,3)21-18(23)14-8-7-9-15(12-14)20-17(22)13-24-16-10-5-4-6-11-16/h4-12H,13H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFGAZLBALJLRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine](/img/structure/B5849777.png)
![2-phenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5849782.png)
![N-[2-(hydroxymethyl)phenyl]-2-methylbenzamide](/img/structure/B5849790.png)
![1-(2-fluorophenyl)-4-[(1-isobutyl-4-piperidinyl)carbonyl]piperazine](/img/structure/B5849793.png)



![N-(5-bromo-2-pyridinyl)-5-[(2,5-dichlorophenoxy)methyl]-2-furamide](/img/structure/B5849822.png)


![2-ethoxy-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5849857.png)


